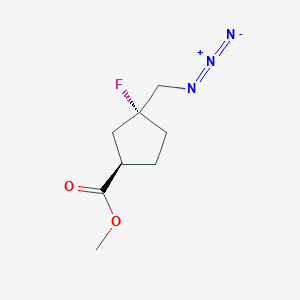

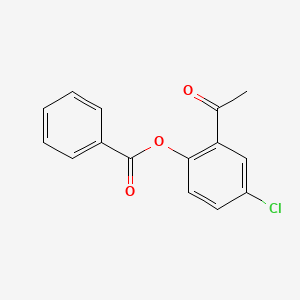

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A practical, economical, and scalable process for the synthesis of a similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, has been reported . The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety, which allowed access to the key intermediate by the Negishi coupling reaction .Molecular Structure Analysis

The molecular structure of a similar compound, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide, has been analyzed . The molecular formula is C13H15N3O2 and the molecular weight is 245.28 g/mol .Chemical Reactions Analysis

The synthesis of a similar compound, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, involves several chemical reactions . The process starts with the low-cost industrial byproduct phthalhydrazide and constructs the phthalazinone moiety, which is then used to access the key intermediate by the Negishi coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)butyramide, have been analyzed . The molecular weight is 245.28 g/mol, it has a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .Applications De Recherche Scientifique

Poly (ADP-ribose) Polymerase (PARP) Inhibition

- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide serves as an intermediate in the synthesis of phthalazinone scaffolds that exhibit potent inhibition of poly (ADP-ribose) polymerase (PARP). PARP inhibitors are promising anticancer agents, particularly in the treatment of breast and ovarian cancers. By blocking PARP activity, these compounds enhance DNA damage response and sensitize cancer cells to chemotherapy and radiation therapy .

Anticancer Properties

- Researchers have explored derivatives of this compound for their potential anticancer effects. Analogues containing benzyl, 4-methylbenzyl, or 4-chlorobenzyl groups linked to the sulfur atom have demonstrated significant potency against lung cancer cell lines. These derivatives exhibit IC50 values below 10 µM, comparable to that of cisplatin, a widely used chemotherapeutic agent .

Design of Isocorydine Derivatives

- N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide has been employed in the design of isocorydine derivatives with anticancer properties. Isocorydine is a natural alkaloid known for its cytotoxic effects. By modifying its structure using this compound, researchers aim to enhance its selectivity and efficacy against cancer cells .

Mécanisme D'action

Target of Action

It is used as an intermediate in the synthesis of phthalazinone scaffolds that are potent inhibitors ofpoly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.

Biochemical Pathways

The compound, as a PARP inhibitor, would affect the DNA repair pathways in cells By inhibiting PARP, the compound prevents the repair of single-strand DNA breaksThis mechanism is particularly effective against cancer cells with existing defects in DNA repair pathways .

Pharmacokinetics

Its storage temperature is mentioned to be at room temperature, indicating its stability under normal conditions .

Result of Action

The result of the compound’s action, as a PARP inhibitor, would be the disruption of DNA repair processes in cells. This could lead to cell death, particularly in cancer cells with existing defects in DNA repair pathways .

Action Environment

The compound is mentioned to be stored in a dry environment at room temperature, suggesting that moisture and temperature could potentially affect its stability .

Propriétés

IUPAC Name |

N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-18-14-9-5-4-8-13(14)17(23-24-18)11-20-19(26)16-10-15(21-22-16)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,26)(H,21,22)(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDUPEVCRVRQMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-phenyl-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)

![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)

![4-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2399921.png)

![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B2399933.png)

amine](/img/structure/B2399934.png)

![Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2399935.png)